molecular formula C15H13N3O6 B2953556 N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide CAS No. 313254-55-6

N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide

Cat. No.: B2953556
CAS No.: 313254-55-6
M. Wt: 331.284
InChI Key: QJCGZBFCSVJJDF-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-2-nitrophenyl)-3-nitrobenzamide (CAS 326884-59-7) is a synthetic nitro-substituted benzamide compound of interest in chemical and pharmaceutical research. With a molecular formula of C15H14N2O4 and a molecular weight of 286.28 g/mol, it features both ethoxy and nitro functional groups on its aromatic rings, a structural motif found in various pharmacologically active molecules. Compounds with nitro-aromatic and alkoxy-aromatic subunits are frequently investigated as intermediates in organic synthesis and for the development of new active substances. Research on structurally similar 4-alkoxyacetanilides has explored their potential as fever reducers and non-opioid analgesics, though the specific properties and applications of this compound are subject to ongoing research. This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic.

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c1-2-24-12-6-7-13(14(9-12)18(22)23)16-15(19)10-4-3-5-11(8-10)17(20)21/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCGZBFCSVJJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide typically involves the nitration of aniline derivatives followed by acylation. One common method is the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline, which is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium ethoxide, ethanol as solvent.

Major Products Formed

    Reduction: N-(4-ethoxy-2-aminophenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify proteins, thereby altering their function. This compound may also act as an inhibitor of specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural differences and similarities between N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide and analogous compounds:

Compound Name Substituents on Phenyl Ring Substituents on Benzamide Ring Molecular Weight (g/mol) Key Electronic Effects
This compound 4-ethoxy, 2-nitro 3-nitro ~315.25* Electron-donating (ethoxy) + dual electron-withdrawing (nitro)
N-(4-Fluorophenyl)-3-nitrobenzamide 4-fluoro 3-nitro 260.22 Electron-withdrawing (fluoro, nitro)
N-(4-Bromophenyl)-3-nitrobenzamide 4-bromo 3-nitro 320.0 (exact mass) Steric bulk (bromo) + electron-withdrawing (nitro)
4-Nitro-N-(3-nitrophenyl)benzamide 3-nitro 4-nitro 287.23 Dual electron-withdrawing (nitro)
N-(Butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB) 4-chloromethyl, butanoyloxyethyl 3-nitro ~352.77* Lipophilic (butanoyloxyethyl) + reactive (chloromethyl)

*Calculated based on molecular formulas where explicit data is unavailable.

Key Observations:
  • Electron Effects : The ethoxy group in the target compound distinguishes it from halogenated analogs (e.g., 4-fluoro or 4-bromo in ), which are purely electron-withdrawing. This could enhance solubility compared to halogenated derivatives but reduce electrophilic reactivity.
  • Dual Nitro Groups : The dual nitro groups in the target compound and 4-Nitro-N-(3-nitrophenyl)benzamide create a highly electron-deficient aromatic system, which may influence stability under reducing conditions or in acidic environments.

Physicochemical and Stability Profiles

  • Solubility : The ethoxy group in the target compound likely improves aqueous solubility compared to purely halogenated analogs (e.g., 4-bromo in ). However, this may be offset by the hydrophobic benzamide core.
  • Stability: Nitroaromatic compounds are prone to degradation under light, oxidative, or hydrolytic conditions. Forced degradation studies on BNB () revealed sensitivity to acid/base hydrolysis, suggesting similar vulnerabilities for the target compound. Formulation strategies, such as encapsulation in lipid nanoparticles (as used for BNB), may be necessary to enhance stability.

Biological Activity

N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, mechanisms of action, and various biological effects of this compound, supported by data tables and relevant studies.

Chemical Structure and Synthesis

The chemical structure of this compound includes two nitro groups and an ethoxy substituent, which contribute to its biological activity. The synthesis typically involves multi-step reactions that allow for the introduction of the nitro and ethoxy groups onto the benzamide framework.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The nitro groups can undergo reduction to form reactive intermediates that covalently modify proteins, altering their function. This mechanism is crucial for its potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties, likely due to their ability to disrupt cellular processes in pathogens .

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity. It has been evaluated for its effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The mechanism involves targeting specific pathways critical for tumor growth.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties against a range of bacterial strains. Its efficacy can be linked to the presence of nitro groups, which enhance its interaction with microbial enzymes .

Table 1: Biological Activity Overview

Activity Type Description Reference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential to inhibit inflammatory pathways

Case Studies

  • Anticancer Study : A study involving several derivatives of benzamide highlighted that this compound showed a significant reduction in viability among breast cancer cells, suggesting its potential as a therapeutic agent.
  • Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, indicating its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethoxy-2-nitrophenyl)-3-nitrobenzamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted anilines and nitrobenzoyl chlorides. For example, similar nitrobenzamides are prepared by reacting 4-substituted anilines with 3-nitrobenzoyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Low yields (e.g., 23% in ) may arise from competing side reactions or poor solubility. Optimizing reaction parameters (e.g., solvent polarity, stoichiometry) and employing column chromatography with gradients of petroleum ether/ethyl acetate can enhance purity and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons and nitro/ethoxy groups. For instance, nitro substituents deshield adjacent protons, producing distinct splitting patterns (e.g., δ 8.2–8.8 ppm for nitroaromatic protons) .
  • ESI-MS : Confirm molecular weight via [M−H]− peaks. Isotopic patterns (e.g., bromine in ) validate halogenated analogs .
  • FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What safety protocols are recommended for handling nitroaromatic compounds like this benzamide?

  • Methodological Answer : Nitro groups are redox-active and may pose explosion risks under extreme conditions. Use flame-resistant labware, avoid high-temperature reflux in polar aprotic solvents, and store in inert atmospheres. Waste should be segregated and treated with reducing agents (e.g., Fe/HCl) to neutralize nitro groups before disposal .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal structure of this compound inform its solid-state properties?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals intermolecular N–H···O and C–H···O hydrogen bonds, which stabilize the lattice. Hirshfeld surface analysis () quantifies contact contributions (e.g., H···O vs. H···H interactions) and correlates them with thermal stability or solubility. For example, strong N–H···O bonds in reduce solubility in nonpolar solvents.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites (e.g., nitro groups as electron-deficient regions), guiding derivatization strategies .

Q. How does the electronic nature of substituents (e.g., ethoxy vs. nitro groups) influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Comparative SAR studies on analogs (e.g., ) show that electron-withdrawing nitro groups enhance binding to targets like kinases or proteases, while ethoxy groups improve lipophilicity (logP). Bioassays (e.g., enzyme inhibition) paired with Hammett σ constants quantify substituent effects .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR signal splitting vs. symmetric crystal packing) may arise from dynamic effects in solution. Variable-temperature NMR or solid-state NMR can reconcile differences by probing conformational flexibility .

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